- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
كاس عدد:90600-20-7
وسط:C10H17NO4
ميغاواط:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- نواة داخلي: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- مفتاح Inchi: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- ابتسامات: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 215.11600
- النظائر كتلة واحدة: 215.116
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 6
- تعقيدات: 255
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 75.6
- تهمة السطحية: -1
- إكسلوغ 3: 2.3
الخصائص التجريبية
- اللون / الشكل: 无可用
- كثيف: 1.1835 (rough estimate)
- نقطة انصهار: No data available
- نقطة الغليان: 334.3°C at 760 mmHg
- نقطة الوميض: 166.7±25.9 °C
- انكسار: 1.4610 (estimate)
- بسا: 66.84000
- لوغب: 1.49410
- دوران محددة: 10.5 º (c=1, methanol)
- الذوبان: 无可用
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261; P271; P304+P340; P312; P403+P233; P405; P501
- تعليمات السلامة: S24/25
- ظروف التخزين:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid بيانات الجمارك
- رمز النظام المنسق:2924199090
- بيانات الجمارك:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
| Fluorochem | 210930-250mg |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 210930-1g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 210930-5g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 5g |
£152.00 | 2022-03-01 | |
| Fluorochem | 210930-10g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 10g |
£303.00 | 2022-03-01 | |
| TRC | B600500-250mg |
N-Boc-L-Allylglycine |
90600-20-7 | 250mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B600500-500 mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500MG |
$ 80.00 | 2022-01-11 | ||
| TRC | B600500-1 g |
N-Boc-L-Allylglycine |
90600-20-7 | 1g |
$ 110.00 | 2022-01-11 | ||
| TRC | B600500-5 g |
N-Boc-L-Allylglycine |
90600-20-7 | 5g |
$ 295.00 | 2022-01-11 | ||
| TRC | B600500-10 g |
N-Boc-L-Allylglycine |
90600-20-7 | 10g |
$ 625.00 | 2022-01-11 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
المراجع
- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
المراجع
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
المراجع
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
المراجع
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
المراجع
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
المراجع
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
المراجع
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
المراجع
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
المراجع
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
طريقة الإنتاج 13
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الموردين
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
(CAS:90600-20-7)(S)-N-Boc-allylglycine
رقم الطلب:sfd6045
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:34
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Amadis Chemical Company Limited
عضو ذهبي
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
رقم الطلب:A855769
حالة المخزون:in Stock
كمية:10g/25g/100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:56
الأسعار ($):168.0/418.0/1477.0
بريد إلكتروني:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الوثائق ذات الصلة
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid) منتجات ذات صلة
- 170899-08-8((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid)
- 221352-64-3((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid;N-cyclohexylcyclohexanamine)
- 89760-47-4(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-)
- 89985-87-5(methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
- 143979-15-1(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 45121-22-0(Boc-D-2-aminobutanoic Acid)
- 77284-64-1(2-(tert-Butoxycarbonyl)aminobutanoic Acid)
- 34306-42-8(Boc-L-2-aminobutanoic acid)
- 106928-50-1(Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 214206-61-8(2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
نقاء:99%/99%/99%
كمية:10g/25g/100g
الأسعار ($):168.0/418.0/1477.0